

# Preclinical Safety and Toxicology of Thiocolchicoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Coltramyl |           |  |  |
| Cat. No.:            | B1209042  | Get Quote |  |  |

This document provides a comprehensive overview of the preclinical safety and toxicology profile of thiocolchicoside, a semi-synthetic muscle relaxant. The information is intended for researchers, scientists, and drug development professionals, presenting key data from acute, repeated-dose, reproductive, and genetic toxicology studies.

## **Executive Summary**

Thiocolchicoside, a derivative of the natural glycoside colchicoside, is used for its muscle relaxant, anti-inflammatory, and analgesic properties.[1][2] Preclinical evaluation has revealed a complex safety profile. While it demonstrates low acute toxicity, significant concerns have been raised regarding its genotoxic potential, specifically the aneugenic activity of its primary oral metabolite, and its effects on reproductive and developmental endpoints.[3][4] Its mechanism of action is primarily linked to the antagonism of GABA-A and glycine receptors.[1][5] This guide summarizes the pivotal preclinical findings to inform risk assessment and future research.

## **General Toxicology**

Acute toxicity studies have been conducted in rodents to determine the median lethal dose (LD50) via various routes of administration. High doses administered orally were associated with emesis in dogs, diarrhea in rats, and convulsions in both rodents and non-rodents.[6]

Table 1: Acute Toxicity of Thiocolchicoside (LD50 Values)



| Species | Route of<br>Administration | LD50 Value                  | Reference |
|---------|----------------------------|-----------------------------|-----------|
| Rat     | Intravenous (ivn)          | 10 mg/kg                    | [7][8][9] |
| Rat     | Intramuscular (ims)        | 27.5 mg/kg (27500<br>μg/kg) | [8][9]    |
| Mouse   | Intraperitoneal (ipr)      | 1 mg/kg                     | [8][9]    |

Studies involving repeated administration over extended periods have been performed in rats and non-human primates. Thiocolchicoside was generally well-tolerated at lower doses, with adverse effects primarily emerging at higher concentrations.

Experimental Protocol: 6-Month Oral Toxicity Study in Rats

- Species: Rat (strain not specified in available documents).
- Administration: Oral (gavage).
- Duration: 6 months.
- Dose Levels: Repeated doses up to and including 2 mg/kg/day.
- Parameters Evaluated: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
- Results: Thiocolchicoside was well-tolerated at doses of 2 mg/kg/day or less.[6][10] Higher doses in other repeated-dose studies resulted in gastrointestinal disorders such as enteritis.
   [6]

Table 2: Summary of Repeated-Dose Toxicity Studies



| Species              | Route         | Duration | NOAEL /<br>Tolerated<br>Dose | Observed Adverse Effects at Higher Doses                       | Reference |
|----------------------|---------------|----------|------------------------------|----------------------------------------------------------------|-----------|
| Rat                  | Oral          | 6 months | ≤ 2<br>mg/kg/day             | Gastro-<br>intestinal<br>disorders<br>(enteritis,<br>diarrhea) | [6][10]   |
| Non-human<br>Primate | Oral          | 6 months | ≤ 2.5<br>mg/kg/day           | Not specified                                                  | [6][10]   |
| Non-human<br>Primate | Intramuscular | 4 weeks  | ≤ 0.5<br>mg/kg/day           | Emesis                                                         | [6]       |

# **Genetic Toxicology**

The genotoxic potential of thiocolchicoside and its metabolites is a primary safety concern. The parent compound did not show mutagenic or clastogenic effects. However, its aglycone metabolite, 3-demethylthiocolchicine (SL59.0955 or M2), which is formed predominantly after oral administration, has demonstrated aneugenic activity.[3][6] Aneuploidy is a change in the number of chromosomes and is recognized as a risk factor for teratogenicity, embryotoxicity, impaired fertility, and potentially cancer.[3][6]

Experimental Protocol: In Vivo Micronucleus Test in Rat Bone Marrow

- Test System: Rat bone marrow cells.
- Test Article: 3-demethylthiocolchicine (SL59.0955 / M2).
- Administration: Oral.
- Dose Levels: Multiple dose levels, including 25 mg/kg.

### Foundational & Exploratory





- Endpoint: The test assesses the ability of the substance to cause chromosomal damage by measuring the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow.
- Results: The metabolite induced in vivo chromosomal damage (aneuploidy).[6] A No-Observed-Adverse-Effect-Level (NOAEL) for aneugenicity could not be established, with the Lowest-Observed-Adverse-Effect-Level (LOAEL) in female rats being 25 mg/kg.[11][12] This effect was observed at exposures close to those in human plasma at therapeutic doses.[3][6]





Click to download full resolution via product page

Fig. 1: Experimental workflow for an in vivo micronucleus assay.



Table 3: Summary of Genotoxicity Studies

| Test Article                 | Test System                                        | Endpoint              | Result                            | Reference |
|------------------------------|----------------------------------------------------|-----------------------|-----------------------------------|-----------|
| Thiocolchicoside             | Bacterial<br>Reverse<br>Mutation (Ames)            | Gene Mutation         | Negative                          | [6]       |
| Thiocolchicoside             | In Vitro Chromosome Aberration (Human Lymphocytes) | Clastogenicity        | Negative                          | [6]       |
| Thiocolchicoside             | In Vivo<br>Micronucleus<br>(Mouse, IP route)       | Chromosomal<br>Damage | Negative                          | [6]       |
| Metabolite<br>SL18.0740      | In Vitro / In Vivo<br>assays                       | Aneugenicity          | Positive (at high concentrations) | [6]       |
| Metabolite<br>SL59.0955 (M2) | In Vitro<br>Micronucleus<br>(Human<br>Lymphocytes) | Aneugenicity          | Positive                          | [6]       |
| Metabolite<br>SL59.0955 (M2) | In Vivo<br>Micronucleus<br>(Rat, Oral route)       | Aneugenicity          | Positive                          | [6]       |

# **Reproductive and Developmental Toxicity**

Thiocolchicoside has demonstrated teratogenic effects in animal studies, leading to its contraindication during pregnancy.[3][13]

Experimental Protocol: Developmental Toxicity Study (Rat)

· Species: Rat.

· Administration: Oral.



- Treatment Period: During organogenesis.
- Dose Levels: Up to 12 mg/kg/day.
- Parameters Evaluated: Maternal toxicity (clinical signs, body weight, food consumption), and fetal examinations (external, visceral, and skeletal malformations).
- Results: At 12 mg/kg/day, thiocolchicoside caused major malformations and foetotoxicity (growth retardation, embryo death).[3][6] The No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity was determined to be 3 mg/kg/day.[3][6]

Table 4: Summary of Reproductive and Developmental Toxicity

| Species | Study Type                 | Route | Key<br>Findings                                                                                       | NOAEL /<br>LOAEL                                            | Reference |
|---------|----------------------------|-------|-------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|-----------|
| Rat     | Fertility                  | Oral  | No<br>impairment of<br>fertility.                                                                     | 12 mg/kg/day<br>(No clinical<br>effect dose)                | [3][6]    |
| Rat     | Development<br>al Toxicity | Oral  | Major malformation s, foetotoxicity (retarded growth, embryo death).                                  | NOAEL: 3<br>mg/kg/day;<br>Teratogenic<br>at 12<br>mg/kg/day | [3][6]    |
| Rabbit  | Development<br>al Toxicity | Oral  | Maternotoxici<br>ty, minor<br>abnormalities<br>(supernumer<br>ary ribs,<br>retarded<br>ossification). | Maternotoxici<br>ty starting<br>from 24<br>mg/kg/day        | [3][6]    |

# **Mechanism of Toxicity**



The toxicity of thiocolchicoside is linked to both its primary pharmacology and the metabolic activation to a genotoxic intermediate.

Thiocolchicoside acts as a competitive antagonist at GABA-A receptors and also inhibits glycine receptors.[1] While its muscle relaxant effects are attributed to this antagonism at an inhibitory synapse, this mechanism is also responsible for its proconvulsant activity, making it unsuitable for individuals prone to seizures.[2][14]

After oral administration, thiocolchicoside is extensively metabolized by intestinal enzymes into two main metabolites: the pharmacologically active glucuronide conjugate (SL18.0740 or M1) and the inactive aglycone, 3-demethylthiocolchicine (SL59.0955 or M2).[6][13] The M2 metabolite is responsible for the observed aneugenic effects. Aneuploidy arises from the disruption of the mitotic spindle during cell division, leading to an incorrect number of chromosomes in daughter cells.



Click to download full resolution via product page

Fig. 2: Metabolic pathway of oral thiocolchicoside leading to active and genotoxic metabolites.

# Carcinogenicity

The carcinogenic potential of thiocolchicoside has not been formally evaluated in long-term animal studies.[3][6] However, the aneugenic potential of the M2 metabolite is considered a theoretical risk factor for cancer.[3]



#### **Conclusions**

The preclinical data for thiocolchicoside indicate a safety profile with specific and significant liabilities. While acute and repeated-dose toxicity appear manageable within a therapeutic window, the genotoxic risk associated with the M2 metabolite following oral administration is a major concern. This aneugenic activity is the primary driver for restrictions on its clinical use, including limitations on dose, duration of treatment (not to exceed 7 days for oral use), and contraindication in women of childbearing potential, pregnant women, and men, due to risks of teratogenicity and impaired fertility.[3][4][10] These findings underscore the importance of understanding metabolic pathways in drug safety assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Thiocolchicoside | C27H33NO10S | CID 9915886 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. e-lactancia.org [e-lactancia.org]
- 5. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 6. Thiocolchicoside Pharmacology Active Ingredient RxReasoner [rxreasoner.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ec.europa.eu [ec.europa.eu]
- 13. droracle.ai [droracle.ai]
- 14. Thiocolchicoside Wikiwand [wikiwand.com]



To cite this document: BenchChem. [Preclinical Safety and Toxicology of Thiocolchicoside: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1209042#preclinical-safety-and-toxicology-data-for-thiocolchicoside]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com